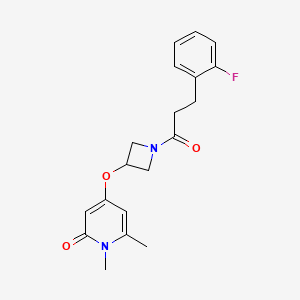

4-((1-(3-(2-fluorophenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

This compound features a pyridin-2(1H)-one core substituted with a methyl group at position 1 and 6, and an azetidin-3-yloxy moiety. The azetidine ring is further functionalized with a 3-(2-fluorophenyl)propanoyl group.

Properties

IUPAC Name |

4-[1-[3-(2-fluorophenyl)propanoyl]azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3/c1-13-9-15(10-19(24)21(13)2)25-16-11-22(12-16)18(23)8-7-14-5-3-4-6-17(14)20/h3-6,9-10,16H,7-8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSMABMGMPWCJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)CCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-(2-fluorophenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the 2-fluorophenyl group: This step often involves Friedel-Crafts acylation or similar reactions to introduce the fluorophenyl moiety.

Formation of the pyridinone core: This can be synthesized through various methods, including condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-(3-(2-fluorophenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-((1-(3-(2-fluorophenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-((1-(3-(2-fluorophenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit data on structurally analogous compounds. However, general comparisons can be inferred from structural motifs and methodologies described in crystallographic literature.

Structural Analogues and Key Features

Core Heterocycles Pyridinone vs. Glucopyranoside: The target compound’s pyridinone core contrasts with the glucopyranoside-rhamnopyranosyl system in 3,5-Dihydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenyl 2-O-(α-l-rhamnopyranosyl)-β-d-glucopyranoside (). The latter’s sugar moieties confer hydrophilicity, whereas the pyridinone and azetidine in the target compound suggest lipophilicity, impacting solubility and membrane permeability.

Aromatic Substitution Patterns

- Fluorophenyl vs. Methoxy/Hydroxyaryl : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to the 3-hydroxy-4-methoxyphenyl group in ’s compound. Fluorine’s electronegativity and small size often improve binding interactions in hydrophobic pockets, whereas polar hydroxy/methoxy groups favor hydrogen bonding .

Azetidine vs. Larger Rings

- The strained azetidine (4-membered ring) in the target compound likely increases conformational rigidity compared to 5- or 6-membered rings (e.g., pyrrolidine or piperidine). This rigidity can enhance selectivity but may reduce synthetic accessibility.

Methodological Insights from Crystallographic Tools

For example:

- SHELXL ’s robust refinement algorithms could model the azetidine ring’s puckering parameters and fluorophenyl torsion angles.

- ORTEP visualizations (via WinGX) would illustrate anisotropic displacement parameters, critical for assessing thermal motion in fluorinated vs. non-fluorinated analogues.

Limitations of Available Evidence

Pharmacological or synthetic comparisons are thus speculative.

Biological Activity

The compound 4-((1-(3-(2-fluorophenyl)propanoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , with CAS Number 2034289-29-5 , has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential clinical implications.

- Molecular Formula : C19H21FN2O3

- Molecular Weight : 344.4 g/mol

- Structure : The compound features a pyridine ring substituted with a dimethyl group and an azetidine moiety linked via an ether bond.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. It is hypothesized to act through:

- Enzyme Inhibition : The structure suggests potential inhibitory effects on enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Studies have indicated that derivatives of the azetidine class exhibit significant antibacterial properties. For example, compounds similar to the one in focus have shown superior activity against Staphylococcus aureus compared to traditional antibiotics like ampicillin and streptomycin .

Enzyme Inhibition Assays

Recent research has focused on the inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The compound's analogs demonstrated considerable inhibitory activity against MAO-A and MAO-B enzymes, suggesting potential applications in treating depression and anxiety disorders .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 0.060 ± 0.002 | MAO-A |

| Compound B | 0.241 ± 0.011 | MAO-A |

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity against human liver cell lines (HepG2) revealed that the compound exhibits low toxicity, highlighting its selectivity towards bacterial cells over human cells . This selectivity is crucial for therapeutic applications as it minimizes adverse effects.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of azetidine derivatives, including the target compound, demonstrated that modifications at the 4-position of the thiazole ring enhanced antibacterial potency by forming additional hydrogen bonds with bacterial targets . This finding underscores the importance of structural optimization in drug development.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of similar compounds in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death, suggesting potential for treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.